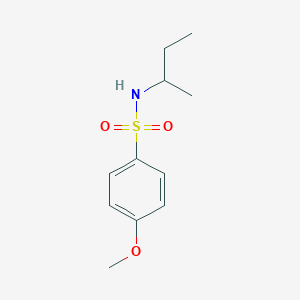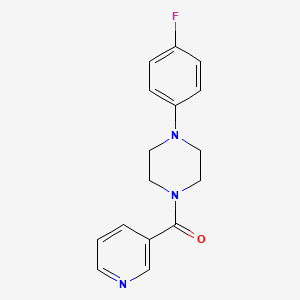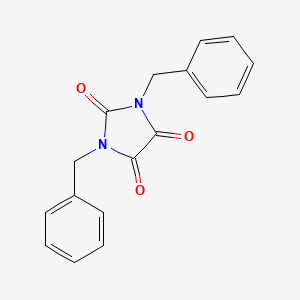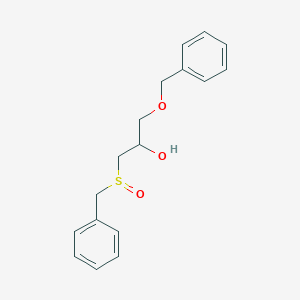![molecular formula C16H25BrN2O4 B3845976 2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol](/img/structure/B3845976.png)
2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol
Vue d'ensemble
Description
2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol, also known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in several cellular processes, including cell growth, survival, and metabolism. BKM120 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol inhibits the PI3K pathway by binding to the ATP-binding site of the PI3K enzyme, preventing its activation. This inhibition leads to decreased downstream signaling, including the activation of AKT and mTOR, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol has been shown to have several biochemical and physiological effects. In cancer cells, 2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol leads to decreased cell proliferation, increased cell death, and decreased tumor growth. 2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol has also been shown to have anti-inflammatory effects and to improve glucose metabolism in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol has several advantages for lab experiments, including its specificity for the PI3K pathway and its ability to enhance the efficacy of other cancer treatments. However, 2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol has limitations, including its potential toxicity and the need for further optimization of dosing and treatment regimens.
Orientations Futures
Several future directions for 2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol research include the optimization of dosing and treatment regimens, the development of combination therapies with other cancer treatments, and the identification of biomarkers for patient selection and monitoring. Additionally, 2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol may have potential applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Further research is needed to fully understand the potential of 2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol in these areas.
Applications De Recherche Scientifique
2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that 2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol inhibits the PI3K pathway, leading to decreased cell proliferation and increased cell death in cancer cells. 2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-bromo-4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O4/c1-22-15-11-13(10-14(17)16(15)21)12-19-4-2-18(3-5-19)6-8-23-9-7-20/h10-11,20-21H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAHYFIXGWVVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)CCOCCO)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-bromo-4-chlorophenyl)amino]-N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]acetohydrazide](/img/structure/B3845897.png)

![ethyl 4-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3845911.png)

![2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone](/img/structure/B3845919.png)
![N-[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3845921.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3845923.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro-5H-thiochromeno[2,3-d]pyrimidin-5-one hydrochloride](/img/structure/B3845945.png)
![butyl cyano[(4-nitrophenyl)hydrazono]acetate](/img/structure/B3845953.png)



